molecular formula C23H28ClN3O2S B12510065 1,3-thiazol-5-ylmethyl N-(5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride

1,3-thiazol-5-ylmethyl N-(5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride

Cat. No.: B12510065
M. Wt: 446.0 g/mol
InChI Key: UPZSMWCRMXVNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of thiazol-5-ylmethyl ((2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Thiazol-5-ylmethyl ((2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of thiazol-5-ylmethyl ((2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Thiazol-5-ylmethyl ((2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of thiazol-5-ylmethyl ((2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride lies in its specific structure and properties, which make it suitable for use as an intermediate in the synthesis of cobicistat and other related compounds .

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-(5-amino-1,6-diphenylhexan-2-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S.ClH/c24-20(13-18-7-3-1-4-8-18)11-12-21(14-19-9-5-2-6-10-19)26-23(27)28-16-22-15-25-17-29-22;/h1-10,15,17,20-21H,11-14,16,24H2,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZSMWCRMXVNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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